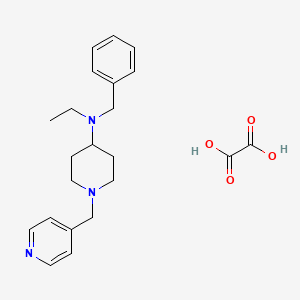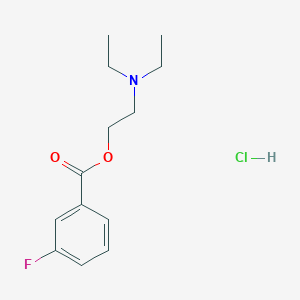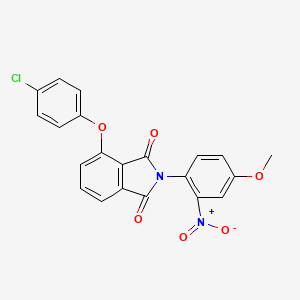![molecular formula C22H26BrN3O5S B3974383 ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3974383.png)
ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a piperazine derivative that has been synthesized through a complex process involving several steps. In
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an antiviral agent and has shown activity against several viruses, including HIV and herpes simplex virus.
Wirkmechanismus
The mechanism of action of ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in cell proliferation and viral replication. It also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. It also inhibits the replication of viruses by targeting viral enzymes. The compound has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate in lab experiments include its potential as an anticancer and antiviral agent. It has shown promising results in inhibiting the growth of cancer cells and has activity against several viruses. However, the limitations of using this compound include its complex synthesis method, which requires expertise in organic chemistry. It is also expensive to synthesize, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-[N-(4-bromobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells and viruses. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for the compound. Finally, the compound could be studied for its potential in other fields, such as drug delivery or materials science.
Conclusion
This compound is a complex chemical compound that has potential applications in various fields of scientific research. Its synthesis method is complex and requires expertise in organic chemistry. The compound has shown promising results as an anticancer and antiviral agent and has several biochemical and physiological effects. However, its use in lab experiments is limited by its complex synthesis method and high cost. Future research could focus on further investigating its potential as an anticancer and antiviral agent, studying its mechanism of action in more detail, developing more efficient and cost-effective synthesis methods, and exploring its potential in other fields of research.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-8-10-19(23)11-9-18)32(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSWVBUJYXYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B3974306.png)
![1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3974309.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3974315.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3974320.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3974356.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3974358.png)


![2-[(dimethylamino)methyl]-5-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3974366.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-biphenylyl)-2,5-pyrrolidinedione](/img/structure/B3974368.png)
![methyl 4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3974371.png)
